molecular formula C8H7FN2 B8229872 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine

4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B8229872
M. Wt: 150.15 g/mol
InChI Key: DWPHVRGEQJOCHG-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyrrole ring. The presence of a fluorine atom at the 4-position and a methyl group at the 3-position of the pyrrole ring imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-fluoro-3-methylpyridine with suitable reagents can lead to the formation of the desired pyrrolo[3,2-c]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives with different functional groups .

Scientific Research Applications

4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Biological Activity

4-Fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrole moiety fused to a pyridine ring, with a fluorine atom and a methyl group contributing to its unique properties. The structural formula can be represented as:

C8H7FNC_8H_7FN

This structure is crucial for its interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibition of FGFR signaling pathways can disrupt tumor growth and metastasis, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, compounds designed based on this scaffold have demonstrated significant inhibitory effects on cancer cell proliferation in vitro. A notable study reported IC50 values for FGFR inhibition ranging from 7 to 712 nM across different FGFR subtypes .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTargetIC50 (nM)Cancer TypeEffect
Compound 4hFGFR17Breast CancerInhibits proliferation
Compound 4hFGFR29Breast CancerInduces apoptosis
Compound 4hFGFR325Breast CancerReduces migration
Compound 4hFGFR4712Breast CancerLimited effect

Antiviral Activity

In addition to its anticancer properties, studies have shown that derivatives of this compound possess antiviral activity. Specifically, certain derivatives have been evaluated for their efficacy against HIV-1, showing promising results with EC50 values below 10 µM .

Case Studies

Case Study 1: FGFR Inhibition in Breast Cancer

A study focused on the development of pyrrolo[3,2-c]pyridine derivatives highlighted their potential as selective FGFR inhibitors. The lead compound exhibited significant antiproliferative effects on breast cancer cell lines and induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only halts cell division but also promotes programmed cell death in cancerous cells .

Case Study 2: Antiviral Efficacy Against HIV-1

Another investigation assessed the antiviral properties of modified pyrrolo[3,2-c]pyridine compounds against HIV-1. The most active derivative demonstrated an EC50 value of 1.65 µM with a therapeutic index indicating low toxicity to host cells while effectively inhibiting viral replication. This highlights the dual potential for these compounds in both oncology and virology .

Properties

IUPAC Name

4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPHVRGEQJOCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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